![molecular formula C19H16F13NO B3042824 N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-82-5](/img/structure/B3042824.png)
N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Description
“N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a cyclohexyl group, which is a cycloalkane with a six-membered ring . The compound also contains a long chain of carbon atoms with multiple fluorine substitutions, known as a perfluoroalkyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzamide group, the cyclohexyl group, and the perfluoroalkyl chain. The benzamide group would likely contribute to the compound’s polarity, while the cyclohexyl group could introduce steric hindrance . The perfluoroalkyl chain would likely have a significant impact on the compound’s physical and chemical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its functional groups and the presence of the perfluoroalkyl chain. The benzamide group might undergo reactions typical of carboxamides, while the cyclohexyl group might participate in reactions typical of cycloalkanes . The perfluoroalkyl chain could influence the compound’s reactivity due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and the perfluoroalkyl chain. For example, the presence of the perfluoroalkyl chain could increase the compound’s hydrophobicity and thermal stability .Future Directions
The study and application of perfluoroalkylated compounds is a growing field in chemistry due to their unique properties. This compound, with its combination of a benzamide group, a cyclohexyl group, and a perfluoroalkyl chain, could potentially have interesting chemical properties that could be explored in future research .
properties
IUPAC Name |
N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F13NO/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12-9-5-4-8-11(12)13(34)33-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFKDGWTYPOECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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